3-[(2-Hydroxy-2-methylpropyl)amino]propan-1-ol
Description
3-[(2-Hydroxy-2-methylpropyl)amino]propan-1-ol is a secondary alcohol and amino alcohol derivative characterized by a propan-1-ol backbone substituted with a 2-hydroxy-2-methylpropylamino group. This structure confers unique steric and electronic properties, including branched hydrophobicity from the methyl group and hydrogen-bonding capacity from the hydroxyl groups.
Properties
IUPAC Name |
1-(3-hydroxypropylamino)-2-methylpropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2/c1-7(2,10)6-8-4-3-5-9/h8-10H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPXJAFKEAUFQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNCCCO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Hydroxy-2-methylpropyl)amino]propan-1-ol typically involves the reaction of 3-aminopropan-1-ol with 2-hydroxy-2-methylpropylamine under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 25-30°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound often involves the hydrogenation of 2-aminoisobutyric acid or its esters . This method is preferred due to its efficiency and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Hydroxy-2-methylpropyl)amino]propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino or hydroxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
3-[(2-Hydroxy-2-methylpropyl)amino]propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.
Medicine: It is investigated for its potential therapeutic effects and as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of various industrial chemicals and as a stabilizer in formulations
Mechanism of Action
The mechanism of action of 3-[(2-Hydroxy-2-methylpropyl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it can act as a β2-adrenergic receptor blocker, inhibiting downstream signaling pathways activated by epinephrine. This includes the activation of adenylyl cyclase and the subsequent increase in intracellular cAMP levels .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituted Propan-1-ol Derivatives in Kinase Inhibition
The compound CGP60474 (3-[[4-[2-[(3-chlorophenyl)amino]pyrimidin-4-yl]pyridin-2-yl]amino]propan-1-ol) shares the propan-1-ol backbone but incorporates a pyrimidine-pyridinyl-chlorophenyl substituent. This scaffold binds CDK2 in a cis conformation, enabling ATP-competitive kinase inhibition . In contrast, 3-[(2-Hydroxy-2-methylpropyl)amino]propan-1-ol lacks aromatic or heterocyclic motifs, suggesting divergent binding modes.
Fluorinated γ-Amino Alcohol Derivatives
Fluorinated analogs like (R/S)-3-amino-1-(3-((5-fluoro-2-(3-fluoropropyl)pentyl)oxy)phenyl)propan-1-ol () demonstrate how fluorination enhances metabolic stability and target affinity. The target compound’s non-fluorinated structure likely reduces lipophilicity compared to these derivatives, which could diminish blood-brain barrier penetration but improve aqueous solubility .
Aminoalkyl-Substituted Propan-1-ol Derivatives in Receptor Modulation
The D2 receptor agonist (S)-3-[(3-aminopropyl)amino]propan-1-ol () highlights the role of substituent flexibility. Similarly, histamine H3 receptor antagonists like ADS-003 () show that chain elongation and branching modulate potency. The target compound’s branched substituent could balance steric effects and hydrophilicity, optimizing receptor interactions .
Impact of Substituent Branching and Hydrophilicity
The 2-hydroxy-2-methylpropyl group introduces steric hindrance absent in linear analogs (e.g., 3-aminopropyl or methylamino derivatives). This branching may reduce off-target interactions while increasing metabolic stability. Additionally, the hydroxyl groups enhance solubility, a critical factor in bioavailability compared to non-polar analogs like fluorinated derivatives .
Comparative Data Table
Biological Activity
3-[(2-Hydroxy-2-methylpropyl)amino]propan-1-ol, also known as a derivative of 2-amino-2-methyl-1-propanol, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C5H13NO2
- Molecular Weight : 117.17 g/mol
- Structure : The compound features an amino group and a hydroxyl group that contribute to its biological interactions.
The biological activity of 3-[(2-Hydroxy-2-methylpropyl)amino]propan-1-ol is primarily attributed to its role as a modulator in various biochemical pathways. It has been studied for its potential effects on neurotransmitter systems, particularly in relation to dopamine receptors.
Biological Activities
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Neuropharmacological Effects :
- Preliminary studies suggest that the compound may act as a positive allosteric modulator of dopamine receptors, enhancing dopaminergic signaling without directly activating the receptor itself. This could have implications for conditions such as Parkinson's disease and schizophrenia.
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Antioxidant Properties :
- Research indicates that compounds similar to 3-[(2-Hydroxy-2-methylpropyl)amino]propan-1-ol exhibit significant antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is linked to various chronic diseases.
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Anti-inflammatory Activity :
- The compound has shown potential in inhibiting inflammatory pathways, which could be beneficial in treating inflammatory diseases.
Study 1: Neuropharmacological Effects
A study conducted on the effects of 3-[(2-Hydroxy-2-methylpropyl)amino]propan-1-ol on locomotor activity in animal models demonstrated its potential as a neuroprotective agent. The results indicated an increase in locomotor activity in mice treated with the compound, suggesting enhanced dopaminergic transmission .
Study 2: Antioxidant Activity
In vitro assays have shown that the compound exhibits significant radical scavenging activity. The IC50 value for DPPH radical scavenging was found to be lower than that of standard antioxidants like ascorbic acid, indicating strong antioxidant potential .
Study 3: Anti-inflammatory Effects
Research published in the Tropical Journal of Natural Product Research highlighted the anti-inflammatory properties of related compounds. The study utilized various concentrations of the compound in serum albumin denaturation assays and reported a notable reduction in protein denaturation at higher concentrations .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
